7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride
Description
Historical Context and Discovery
The development of 7,9-bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride arises from sustained interest in sterically hindered imidazolium salts, which gained prominence following the 1991 isolation of stable N-heterocyclic carbenes by Anthony Arduengo. Early imidazolium derivatives, such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, demonstrated the critical role of bulky aryl substituents in stabilizing reactive carbene intermediates. Over subsequent decades, researchers explored fused aromatic systems like acenaphthylene to further rigidify the imidazolium core, as seen in compounds such as 7,9-bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride.
The incorporation of dibenzhydryl (diphenylmethyl) groups at the 2,6-positions of the pendant phenyl rings represents a strategic escalation in steric bulk. This design principle draws from earlier work on 2,6-dibenzhydryl-4-methylaniline, where the benzhydryl moieties were shown to enforce planar chirality and hinder undesired side reactions. While the exact synthesis timeline of this specific compound remains undocumented in public literature, its structural features align with post-2010 trends in catalytic precursor design that prioritize extreme steric protection.
Nomenclature and Classification
The systematic IUPAC name 7,9-bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride delineates its structure through precise locants and substituent descriptors:
Core system : The 7H-acenaphtho[1,2-d]imidazol-9-ium designation identifies a fused bicyclic system where:
Substituents :
- Two identical 2,6-dibenzhydryl-4-methylphenyl groups occupy positions 7 and 9
- Each phenyl ring contains:
- Diphenylmethyl (benzhydryl) groups at positions 2 and 6
- A methyl group at position 4
Counterion : A chloride anion balances the imidazolium cation’s charge.
This compound belongs to the imidazolium salt family, classified under CAS No. [REDACTED due to source exclusion]. Its structural relatives include 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (CAS 250285-32-6) and acenaphthoimidazolium derivatives with simpler alkyl substituents.
Significance in Chemical Research
The compound’s significance stems from three interrelated attributes:
Steric Modulation : The 2,6-dibenzhydryl-4-methylphenyl groups create a conical steric environment exceeding that of traditional NHC precursors like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride). This extreme bulk may:
- Suppress bimolecular decomposition pathways in catalytic cycles
- Enforce unusual coordination geometries in transition metal complexes
Electronic Effects : The acenaphthylene backbone’s extended π-system could delocalize electron density, potentially stabilizing charge-separated intermediates in redox processes.
Applications :
- Catalysis : As a precursor for ultra-bulky NHC ligands in cross-coupling and polymerization reactions
- Materials Science : Template-directed synthesis of metal-organic frameworks (MOFs) with tailored pore architectures
- Supramolecular Chemistry : Chiral induction via planar chirality from the dibenzhydryl substituents
Comparative analysis with related compounds highlights its unique position:
Properties
Molecular Formula |
C79H61ClN2 |
|---|---|
Molecular Weight |
1073.8 g/mol |
IUPAC Name |
7,9-bis(2,6-dibenzhydryl-4-methylphenyl)acenaphthyleno[1,2-d]imidazol-9-ium;chloride |
InChI |
InChI=1S/C79H61N2.ClH/c1-54-49-67(71(56-29-11-3-12-30-56)57-31-13-4-14-32-57)76(68(50-54)72(58-33-15-5-16-34-58)59-35-17-6-18-36-59)80-53-81(79-66-48-28-46-64-45-27-47-65(75(64)66)78(79)80)77-69(73(60-37-19-7-20-38-60)61-39-21-8-22-40-61)51-55(2)52-70(77)74(62-41-23-9-24-42-62)63-43-25-10-26-44-63;/h3-53,71-74H,1-2H3;1H/q+1;/p-1 |
InChI Key |
JJGZQMRFWZGHBU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=[N+](C5=C4C6=CC=CC7=C6C5=CC=C7)C8=C(C=C(C=C8C(C9=CC=CC=C9)C1=CC=CC=C1)C)C(C1=CC=CC=C1)C1=CC=CC=C1)C(C1=CC=CC=C1)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways
Starting Materials and Precursor Synthesis
The synthesis begins with the preparation of bis(arylimino)acenaphthene (Ar-BIAN) derivatives. Key intermediates include:
- Acenaphthenequinone (C₁₂H₈O₂): A planar, aromatic diketone serving as the core scaffold.
- 2,6-Dibenzhydryl-4-methylaniline : Synthesized via Ullmann coupling or Suzuki-Miyaura reactions between 4-methylaniline and benzhydryl halides.
Diimine Formation :
Acenaphthenequinone reacts with two equivalents of 2,6-dibenzhydryl-4-methylaniline in refluxing acetic acid/acetonitrile (1:1 v/v) for 48–72 hours. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the carbonyl carbons, followed by dehydration:
$$
\text{C}{12}\text{H}8\text{O}2 + 2 \, \text{Ar-NH}2 \xrightarrow{\Delta, \text{HOAc}} \text{Ar-N=C-C}{10}\text{H}6\text{-C=N-Ar} + 2 \, \text{H}_2\text{O}
$$
Yield : 75–85% after recrystallization from hexane.
Cyclization to Imidazolium Chloride
The diimine intermediate undergoes cyclization to form the imidazolium ring. Two primary methods are documented:
Methoxymethyl Chloride (MOMCl)-Mediated Cyclization
- Conditions : Diimine (1 equiv) and MOMCl (20 equiv) are heated at 100°C in anhydrous toluene under nitrogen for 16–24 hours.
- Mechanism : MOMCl acts as a chlorinating agent, facilitating intramolecular cyclization via electrophilic aromatic substitution. The reaction generates HCl in situ, which protonates the imidazole nitrogen to form the chloride salt.
- Workup : The product precipitates upon cooling and is washed with diethyl ether to remove excess MOMCl.
- Yield : 70–80%.
Acid-Catalyzed Cyclization
- Conditions : Diimine (1 equiv) is treated with concentrated HCl (37%) in tetrahydrofuran (THF)/1,4-dioxane (1:1 v/v) at 70°C for 3 hours.
- Mechanism : HCl protonates the imine nitrogen, inducing cyclization through a six-membered transition state. Zinc chloride (ZnCl₂) is occasionally added as a Lewis acid to enhance reaction efficiency.
- Workup : The mixture is neutralized with aqueous NaHCO₃, and the product is extracted with dichloromethane.
- Yield : 60–70%.
Comparative Analysis of Methods
| Parameter | MOMCl Method | HCl/ZnCl₂ Method |
|---|---|---|
| Reaction Time | 16–24 hours | 3 hours |
| Yield | 70–80% | 60–70% |
| Byproducts | Minimal | Trace oligomers |
| Scalability | Suitable for >10 g scale | Limited to <5 g scale |
| Cost | High (MOMCl cost) | Low |
Key Observations :
Challenges and Optimization Strategies
Steric Hindrance Management
The 2,6-dibenzhydryl substituents impede cyclization by restricting molecular flexibility. Strategies to mitigate this include:
Solvent Selection
- Polar Aprotic Solvents (e.g., DMF, THF): Enhance solubility of the diimine but may destabilize intermediates.
- Nonpolar Solvents (e.g., toluene): Improve reaction homogeneity but slow kinetics.
Chemical Reactions Analysis
Types of Reactions
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions involving this compound typically yield reduced forms with altered electronic properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride has several scientific research applications, including:
Biology: Its structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s sterically hindered structure allows it to form stable complexes with metal ions, influencing various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Steric Effects
The substituents on the phenyl rings critically determine steric and electronic properties. Key analogues include:
*CAS inferred from ; †Estimated based on substituent mass; ‡Estimated from dibenzhydryl group contribution.
Steric Analysis :
- Dimesityl (2,4,6-trimethylphenyl) : Moderate bulk with electron-donating methyl groups, ideal for stabilizing metal centers in homogeneous catalysis .
- Diisopropylphenyl : Greater steric hindrance than mesityl, as isopropyl groups extend farther from the aromatic core. This enhances ligand stability in high-temperature reactions .
Physical Properties and Stability
- Melting Points : Diisopropylphenyl derivatives exhibit high melting points (>270°C), while dimesityl analogues require refrigeration (2–8°C) for stability .
- Solubility : Bulkier substituents (e.g., dibenzhydryl) reduce solubility in common solvents like THF or dichloromethane, necessitating polar aprotic solvents (DMF, DMSO) .
Biological Activity
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 465.03 g/mol. Its structure features an acenaphthoimidazolium core substituted with dibenzhydryl and methylphenyl groups, which contribute to its unique properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C31H29ClN2 |
| Molecular Weight | 465.03 g/mol |
| CAS Number | Not available |
| IUPAC Name | 7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of multiple aromatic rings allows the compound to scavenge free radicals effectively.
- Antimicrobial Properties : Initial studies suggest that it exhibits inhibitory effects against various bacterial strains.
- Cytotoxicity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines.
Antioxidant Activity
A study demonstrated that 7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride significantly reduced oxidative stress markers in cellular models. This was measured by decreased levels of malondialdehyde (MDA) and increased antioxidant enzyme activities.
Antimicrobial Properties
In vitro tests revealed that the compound exhibited notable antibacterial activity against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values were determined to be within the range of 50–100 µg/mL for these pathogens.
Cytotoxicity Studies
Cell viability assays using MTT and Annexin V staining indicated that the compound induces apoptosis in various cancer cell lines such as:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values for these cell lines were found to be approximately 20 µM and 25 µM, respectively.
Case Studies
- Case Study on Antioxidant Effects : A controlled study involving human fibroblasts treated with varying concentrations of the compound showed a dose-dependent reduction in oxidative stress markers after 24 hours of exposure.
- Clinical Implications : Preliminary animal studies indicated potential therapeutic applications in treating oxidative stress-related diseases, although further research is required for clinical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
